molecular formula C17H16N6S B12145375 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazol-4-amine

3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12145375
M. Wt: 336.4 g/mol
InChI Key: NPJABFVPQLNUTB-UHFFFAOYSA-N
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Description

3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that features a benzimidazole moiety linked to a triazole ring via a sulfanyl bridge. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Formation of the Triazole Ring: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, and halogens.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, halogen, and sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazol-4-amine is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its derivatives are investigated for their efficacy in treating various diseases, including infections and cancers.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription. The triazole ring can interact with enzymes, inhibiting their activity. These interactions disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and are known for their antiparasitic activities.

    Triazole Derivatives: Compounds such as fluconazole and itraconazole contain the triazole ring and are used as antifungal agents.

Uniqueness

3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-methylphenyl)-4H-1,2,4-triazol-4-amine is unique due to the combination of the benzimidazole and triazole moieties linked by a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16N6S

Molecular Weight

336.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(2-methylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H16N6S/c1-11-6-2-3-7-12(11)16-21-22-17(23(16)18)24-10-15-19-13-8-4-5-9-14(13)20-15/h2-9H,10,18H2,1H3,(H,19,20)

InChI Key

NPJABFVPQLNUTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2N)SCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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